molecular formula C6H9NO B6602225 2-methoxy-3-azabicyclo[3.1.0]hex-2-ene CAS No. 2649084-09-1

2-methoxy-3-azabicyclo[3.1.0]hex-2-ene

Cat. No. B6602225
CAS RN: 2649084-09-1
M. Wt: 111.14 g/mol
InChI Key: MQNVTIJDNPODBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-3-azabicyclo[3.1.0]hex-2-ene, also known as MABCH, is a highly versatile intermediate in organic synthesis. It is a five-membered cyclic hydrocarbon with a molecular formula of C6H10O. MABCH is used in a variety of applications, from drug synthesis to polymer synthesis. The synthesis of MABCH is relatively simple and can be carried out in a variety of ways.

Mechanism of Action

2-methoxy-3-azabicyclo[3.1.0]hex-2-ene is a highly reactive intermediate in organic synthesis. Its reactivity is due to its highly strained ring structure, which makes it susceptible to nucleophilic attack. This compound can react with a variety of nucleophiles, including alcohols, amines, and carboxylic acids. This reactivity makes this compound a useful intermediate in a variety of synthetic reactions, including condensation reactions and substitution reactions.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects. It is not known to be toxic or carcinogenic, and it is not known to interact with any biological systems. As such, this compound can be considered to be a safe intermediate in organic synthesis.

Advantages and Limitations for Lab Experiments

2-methoxy-3-azabicyclo[3.1.0]hex-2-ene has several advantages for laboratory experiments. It is a highly reactive intermediate, making it useful for a variety of synthetic reactions. It is also relatively inexpensive and easy to synthesize, making it a cost-effective choice for laboratory experiments. However, this compound also has some limitations. It is not soluble in water, making it difficult to use in aqueous solutions. Additionally, its reactivity can make it difficult to control in some synthetic reactions.

Future Directions

The potential future directions for 2-methoxy-3-azabicyclo[3.1.0]hex-2-ene are numerous. This compound could be used to synthesize a variety of drugs and polymers, including antibiotics, anti-inflammatory drugs, anti-cancer drugs, polyurethanes, polyamides, and polyesters. This compound could also be used to synthesize a variety of dyes and pigments. Additionally, this compound could be used as a starting material in a variety of organic synthesis reactions, such as condensation reactions and substitution reactions. Finally, this compound could be used to develop new methods of synthesis, such as catalytic reactions and asymmetric syntheses.

Synthesis Methods

2-methoxy-3-azabicyclo[3.1.0]hex-2-ene can be synthesized from a variety of starting materials, including cyclohexene, cyclohexanol, and cyclohexanone. The most common method of synthesis is the reaction of cyclohexene with a mixture of sulfuric acid and acetic anhydride. This reaction yields a mixture of this compound and cyclohexanol, which can then be separated by distillation. Other methods of synthesis include the reaction of cyclohexanone with ethanethiol and the reaction of cyclohexanol with ethyl chloroformate.

Scientific Research Applications

2-methoxy-3-azabicyclo[3.1.0]hex-2-ene is widely used in scientific research, particularly in the synthesis of drugs and polymers. In drug synthesis, this compound is used to synthesize a variety of pharmaceuticals, including antibiotics, anti-inflammatory drugs, and anti-cancer drugs. In polymer synthesis, this compound is used to synthesize a variety of polymers, including polyurethanes, polyamides, and polyesters. This compound is also used in the synthesis of dyes and pigments.

properties

IUPAC Name

2-methoxy-3-azabicyclo[3.1.0]hex-2-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-8-6-5-2-4(5)3-7-6/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNVTIJDNPODBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NCC2C1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.